(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone
Description
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-18-14-25-22(15-24-18)23(28)26-12-9-20(10-13-26)27-11-5-8-21(27)17-29-16-19-6-3-2-4-7-19/h2-4,6-7,14-15,20-21H,5,8-13,16-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGPRNNDVBMCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3CCCC3COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone , identified by its molecular formula and molecular weight approximately 398.54 g/mol, is a complex organic molecule with potential biological significance. Its structure incorporates multiple functional groups, including a benzyloxy group and a piperidine moiety, which suggest diverse interactions within biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Pyrrolidine and Piperidine Rings : These cyclic structures are known for their roles in various pharmacological activities, including modulation of neurotransmitter systems.
- Benzyloxy Group : This moiety may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Pyrazine Ring : The presence of the pyrazine structure is associated with various biological activities, including antimicrobial properties.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : Initial screenings suggest that derivatives of this compound may show moderate to good antimicrobial effects against various pathogens.
- Neuroactivity : Given the presence of piperidine and pyrrolidine rings, the compound may interact with central nervous system receptors, potentially exhibiting antidepressant or anxiolytic effects.
- Antioxidant Properties : Some studies have indicated that similar compounds possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine | Piperidine-based structure with pyrazine | Potential muscarinic receptor antagonist |
| Benzoylpiperazine | Contains benzoyl group attached to piperazine | GlyT1 inhibitor with antidepressant properties |
| 4-Fluorophenyl-pyrrolidine | Fluorinated phenyl group attached to pyrrolidine | Neuroactive properties, potential antidepressant |
These findings highlight the importance of structural features in determining biological activity and suggest that modifications to the core structure of this compound could yield derivatives with enhanced pharmacological profiles.
The mechanisms through which this compound exerts its effects remain to be fully elucidated. However, potential pathways include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) could mediate neuroactive effects.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in neurotransmitter metabolism or microbial growth.
- Oxidative Stress Reduction : The compound may act as an antioxidant, scavenging free radicals and reducing cellular damage.
Future Research Directions
Further research is necessary to clarify the specific biological activities and mechanisms of action of this compound. Key areas for future investigation include:
- In Vitro and In Vivo Studies : Comprehensive testing in cellular and animal models to assess efficacy and safety profiles.
- Structure–Activity Relationship (SAR) Analysis : Systematic modification of the compound's structure to identify key features responsible for desired biological activities.
- Clinical Trials : If preclinical studies are promising, progression to clinical trials will be essential for evaluating therapeutic potential in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives with variations in the core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Hypothetical Property Comparison
*Hypothetical values inferred from structural analogs and cheminformatics principles.
Key Observations:
Core Heterocycles: The target compound’s piperidinyl-pyrazine core differs from the piperazinyl-pyrimidine in and gefitinib’s quinazoline.
Substituent Effects: The benzyloxy-methyl pyrrolidine group in the target compound likely increases steric bulk compared to the benzhydryl group in , which could hinder binding to deep hydrophobic pockets.
Similarity Scores: A Tanimoto score of 0.65 with suggests moderate structural overlap, primarily due to shared methanone-linked heterocycles. However, divergent substituents limit direct biological activity correlations.
Methods for Compound Comparison
- Molecular Fingerprints : Morgan fingerprints and MACCS keys were used to encode structural features for similarity assessment.
- Similarity Metrics : The Tanimoto coefficient (0–1 scale) quantifies overlap in molecular descriptors. A score >0.7 typically indicates high similarity, while <0.3 suggests dissimilarity.
Implications of Structural Differences
Pharmacokinetics: The target compound’s lower LogP (3.2 vs. Absence of trifluoromethyl groups may increase metabolic susceptibility compared to .
Toxicity Considerations: Species-specific toxicity (e.g., rat vs. rabbit) observed in structurally unrelated compounds highlights the need for tailored in vivo studies. Maternal toxicity confounding factors, as noted in developmental toxicity studies, underscore the importance of structural optimization to minimize off-target effects.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Disconnections
The target molecule can be dissected into two primary fragments:
- 5-Methylpyrazine-2-carbonyl moiety : Serves as the electrophilic component for final coupling.
- 4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine : A tertiary amine nucleophile requiring sequential functionalization of pyrrolidine and piperidine rings.
Retrosynthetic logic prioritizes late-stage amide bond formation via coupling reagents, mirroring validated approaches for heteroaromatic-piperidine hybrids.
Synthetic Challenges
- Chemoselectivity : Avoiding over-alkylation during pyrrolidine-piperidine conjugation.
- Stereochemical control : Managing configurations at chiral centers in the pyrrolidine and piperidine subunits.
- Coupling efficiency : Ensuring high yield in the final amidation without racemization.
Stepwise Synthesis of Key Intermediates
Synthesis of 2-((Benzyloxy)methyl)pyrrolidine
Alkylation of Pyrrolidine
Pyrrolidine undergoes hydroxymethylation via reaction with formaldehyde under basic conditions, followed by benzylation using benzyl bromide (BnBr) to install the protecting group:
Procedure :
- Suspend pyrrolidine (1.0 eq) in anhydrous THF.
- Add paraformaldehyde (1.2 eq) and K₂CO₃ (2.0 eq).
- Reflux at 80°C for 12 h.
- Quench with H₂O, extract with DCM, and concentrate to obtain 2-(hydroxymethyl)pyrrolidine.
- React intermediate with BnBr (1.5 eq) and NaH (1.2 eq) in DMF at 0°C→RT for 6 h.
Yield : 78% (two steps).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Bn), 4.51 (s, 2H, OCH₂Ph), 3.72–3.65 (m, 2H, pyrrolidine-CH₂O), 2.85–2.78 (m, 4H, pyrrolidine-H).
- IR (cm⁻¹): 2800 (C-H stretch), 1105 (C-O-C).
Functionalization of Piperidine
Preparation of 4-Chloropiperidine Hydrochloride
Piperidine is chlorinated at the 4-position via radical-initiated halogenation:
Procedure :
- Dissolve piperidine (1.0 eq) in CCl₄.
- Add N-chlorosuccinimide (1.1 eq) and AIBN (0.1 eq).
- Reflux at 80°C under N₂ for 8 h.
- Filter and concentrate to isolate 4-chloropiperidine hydrochloride.
Yield : 65%.
Nucleophilic Substitution with 2-((Benzyloxy)methyl)pyrrolidine
The chloropiperidine intermediate reacts with 2-((benzyloxy)methyl)pyrrolidine under SN2 conditions:
Procedure :
- Suspend 4-chloropiperidine hydrochloride (1.0 eq) and 2-((benzyloxy)methyl)pyrrolidine (1.2 eq) in acetonitrile.
- Add Cs₂CO₃ (3.0 eq) and heat at 60°C for 24 h.
- Filter, concentrate, and purify via silica chromatography (EtOAc/hexane, 1:3).
Yield : 82%.
Characterization :
- ESI-MS : m/z 317.2 [M+H]⁺.
- ¹³C NMR (101 MHz, CDCl₃): δ 138.4 (Cq, Bn), 128.5–127.2 (Bn-C), 73.8 (OCH₂Ph), 70.1 (pyrrolidine-CH₂O).
Final Coupling with 5-Methylpyrazine-2-carboxylic Acid
Acid Activation and Amide Formation
The carboxylic acid is activated using T3P (propylphosphonic anhydride), a reagent noted for high efficiency in amide couplings:
Procedure :
- Dissolve 5-methylpyrazine-2-carboxylic acid (1.0 eq) and 4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidine (1.1 eq) in DMF.
- Add T3P (1.5 eq, 50% in EtOAc) and DIPEA (3.0 eq).
- Stir at RT for 12 h.
- Quench with H₂O, extract with EtOAc, and purify via chromatography (DCM/MeOH, 95:5).
Yield : 88%.
Characterization :
- Melting Point : 132–134°C.
- HRMS : m/z 463.2451 [M+H]⁺ (calc. 463.2455).
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (s, 1H, pyrazine-H), 8.60 (s, 1H, pyrazine-H), 7.35–7.28 (m, 5H, Bn), 4.52 (s, 2H, OCH₂Ph), 3.85–3.70 (m, 4H, piperidine-H).
Optimization and Analytical Validation
Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Reagent | T3P | 88% vs. 62% (EDCl) |
| Base | DIPEA | 88% vs. 71% (TEA) |
| Solvent | DMF | 88% vs. 65% (THF) |
Purity and Stereochemical Integrity
- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
- Chiral HPLC : Confirmed absence of racemization (Chiralpak IA, 95:5 hexane/IPA).
Q & A
Basic Research Question
- Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Solubility testing : Pre-dissolve in DMSO (10 mM stock) and dilute in assay buffers (e.g., PBS with 0.1% Tween-20) to avoid precipitation .
Advanced Consideration : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .
How do structural modifications in related compounds inform the design of derivatives with enhanced selectivity?
Advanced Research Question
Examples from literature:
- Piperidine ring substitution : 4-Trifluoromethyl-piperidine analogs show improved selectivity for OX2 receptors due to hydrophobic interactions .
- Pyrazine ring modifications : 5-Methyl substitution enhances metabolic stability compared to unsubstituted pyrazines .
Q. Comparative Data :
| Derivative | Modification | Selectivity (OX2/OX1) | Reference |
|---|---|---|---|
| Compound A | 4-CF3-piperidine | 12-fold | |
| Compound B | 5-Me-pyrazine | 8-fold |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
